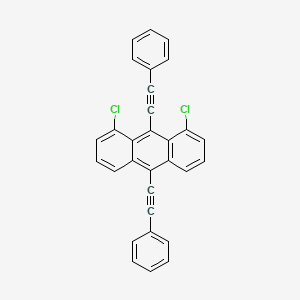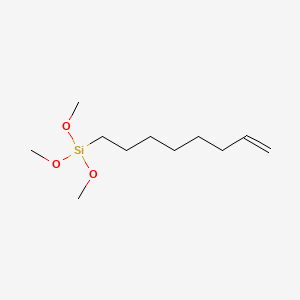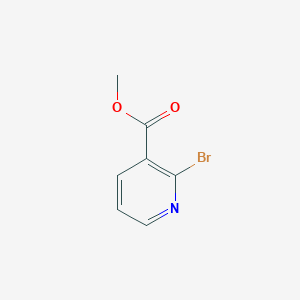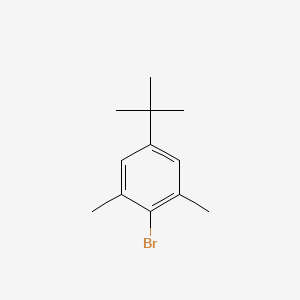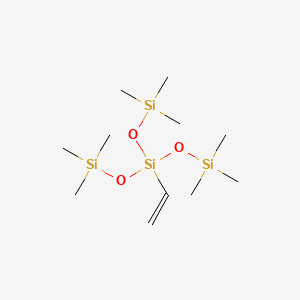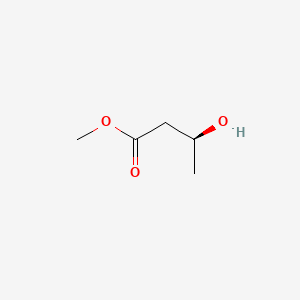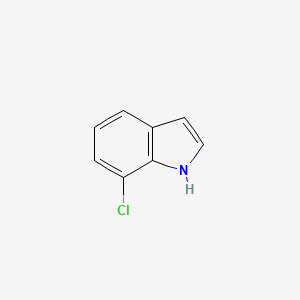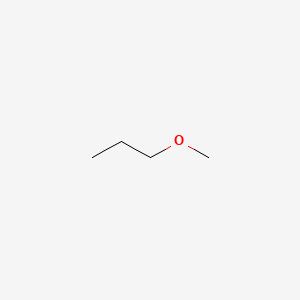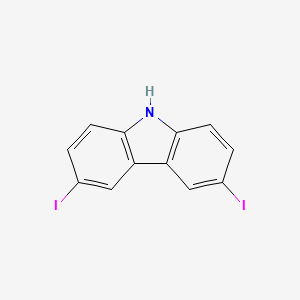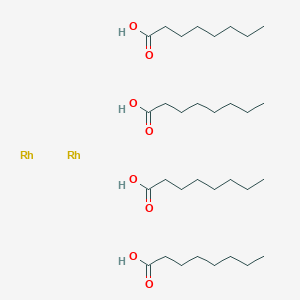
Rhodium(II) Octanoate Dimer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhodium(II) Octanoate Dimer: is a coordination compound with the chemical formula ([ [CH_3(CH_2)_6CO_2]_2Rh]_2)Dirhodium Tetraoctanoate . This compound is notable for its green to dark green crystalline appearance and is primarily used as a homogeneous catalyst in various organic reactions.
作用机制
Target of Action
Rhodium(II) Octanoate Dimer, also known as Dirhodium tetraoctanoate , is primarily used as a catalyst in chemical reactions . Its primary target is the C-H bond in organic compounds . The compound’s role is to facilitate the activation of these bonds, enabling further chemical transformations .
Mode of Action
The this compound operates through a mechanism known as C-H Activation . This process involves the cleavage of a carbon-hydrogen bond and the formation of a new bond with the rhodium atom . The dimer acts as a binuclear rhodium complex, effectively catalyzing small and medium-ring formation .
Result of Action
The primary result of this compound’s action is the activation of C-H bonds . This activation allows for the formation of new bonds and the synthesis of complex organic molecules . In the context of synthetic chemistry, this can lead to the creation of new compounds with potential applications in various fields, including pharmaceuticals, materials science, and more.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable under room temperature . It is soluble in hot alcohol, dichloromethane, toluene, and acetic acid , which can be leveraged to control its reactivity in different reaction environments. Furthermore, it is recommended to store the compound in a cool, dark place to maintain its stability .
准备方法
Synthetic Routes and Reaction Conditions:
The preparation of Rhodium(II) Octanoate Dimer typically involves the reaction of rhodium hydroxide with octanoic acid. The process includes the following steps :
Reaction with Octanoic Acid: Rhodium hydroxide is added to octanoic acid and heated to a temperature range of 90-110°C using an oil bath. The reaction is allowed to proceed for 4-8 hours.
Dissolution and pH Adjustment: After the reaction, ethyl alcohol is added to dissolve the product. The pH is then adjusted to 8-11 using a sodium hydroxide ethanol solution.
Filtration and Concentration: The solution is filtered, and the filtrate is heated and concentrated.
Cooling and Solid Separation: The concentrated solution is cooled to precipitate the green solid, which is then vacuum dried to obtain the final product.
Industrial Production Methods:
The industrial production of this compound follows a similar process but is optimized for higher yield and purity. The method ensures minimal pollution and achieves a yield greater than 98% with a purity exceeding 99% .
化学反应分析
Types of Reactions:
Rhodium(II) Octanoate Dimer is involved in various types of chemical reactions, including:
Cyclopropanation: It acts as a catalyst in the cyclopropanation of alkenes.
C-H Activation: It facilitates the activation of carbon-hydrogen bonds, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Cyclopropanation: Typically involves diazo compounds as reagents under mild conditions.
C-H Activation: Often requires the presence of molecular sieves and solvents like dichloroethane.
Major Products:
Cyclopropanation: Produces cyclopropane derivatives.
C-H Activation: Results in functionalized organic compounds with new C-C or C-heteroatom bonds.
科学研究应用
Rhodium(II) Octanoate Dimer has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in cyclopropanation and C-H activation reactions.
Biology: Employed in the study of enzyme mimetics and biomimetic catalysis.
Medicine: Investigated for its potential in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
相似化合物的比较
- Rhodium(II) Acetate Dimer
- Rhodium(II) Trifluoroacetate Dimer
- Rhodium(II) Trimethylacetate Dimer
Comparison:
- Rhodium(II) Acetate Dimer: Similar in structure but uses acetate ligands instead of octanoate. It is also used in cyclopropanation and C-H activation reactions .
- Rhodium(II) Trifluoroacetate Dimer: Contains trifluoroacetate ligands, offering different reactivity and selectivity in catalytic processes .
- Rhodium(II) Trimethylacetate Dimer: Features trimethylacetate ligands, providing unique steric and electronic properties .
Uniqueness:
Rhodium(II) Octanoate Dimer is unique due to its longer alkyl chain ligands, which can influence the solubility and reactivity of the compound in organic solvents. This makes it particularly suitable for specific catalytic applications where other rhodium dimers may not perform as effectively .
属性
CAS 编号 |
73482-96-9 |
|---|---|
分子式 |
C32H64O8Rh2 |
分子量 |
782.7 g/mol |
IUPAC 名称 |
octanoic acid;rhodium |
InChI |
InChI=1S/4C8H16O2.2Rh/c4*1-2-3-4-5-6-7-8(9)10;;/h4*2-7H2,1H3,(H,9,10);; |
InChI 键 |
MKDJIADBNUOBJH-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Rh].[Rh] |
规范 SMILES |
CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Rh].[Rh] |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


